Amino-PEG8-Acid

Catalog No.
S518605
CAS No.
756526-04-2
M.F
C19H39NO10
M. Wt
441.52
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG8-Acid

CAS Number

756526-04-2

Product Name

Amino-PEG8-Acid

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C19H39NO10

Molecular Weight

441.52

InChI

InChI=1S/C19H39NO10/c20-2-4-24-6-8-26-10-12-28-14-16-30-18-17-29-15-13-27-11-9-25-7-5-23-3-1-19(21)22/h1-18,20H2,(H,21,22)

InChI Key

YLKOHZCQTVYVDB-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Amino-PEG8-acid

Description

The exact mass of the compound Amino-PEG8-Acid is 441.2574 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amino-PEG8-acid is a water-soluble linker molecule [, ]. It has two key functional groups:

  • An amine group (NH2) at one end, which can react with other molecules.
  • A carboxylic acid group (COOH) at the other end, which can also react with other molecules [, ].

The middle portion of the molecule is a chain of eight repeating units of polyethylene glycol (PEG) [, ]. PEG is a hydrophilic (water-loving) polymer that increases the solubility of the molecule in water [].


Molecular Structure Analysis

The key feature of Amino-PEG8-acid's structure is the combination of the reactive amine and carboxylic acid groups linked by the hydrophilic PEG spacer [, ]. This structure allows scientists to attach the molecule to other biomolecules (molecules involved in biological processes) via the amine or carboxylic acid group, while the PEG spacer keeps the attached molecule soluble in water [].


Chemical Reactions Analysis

Amino-PEG8-acid can participate in various chemical reactions due to its functional groups. Here are two relevant examples:

  • Conjugation with Biomolecules

    The amine group can react with activated NHS esters or carbonyl groups (aldehydes or ketones) on other biomolecules to form a stable amide bond []. This creates a conjugate, where the Amino-PEG8-acid linker connects the biomolecule to another molecule of interest.

  • Formation of Amide Bonds

    The carboxylic acid group can react with primary amine groups on other molecules in the presence of activators like EDC or HATU to form amide bonds []. This allows the creation of more complex bioconjugates.


Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of the carboxylic acid and amine groups [].
  • It has a high boiling point due to the PEG chain [].
  • It is soluble in water due to the hydrophilic PEG spacer [, ].
  • Increased Water Solubility: The PEG chain improves the water solubility of the conjugated biomolecule, which is essential for many biological applications [, ].
  • Reduced Immunogenicity: PEGylation (attachment of PEG) can shield the biomolecule from the immune system, making it less likely to be recognized and destroyed as foreign [].

Amino-PEG8-acid is generally considered safe for research purposes when handled appropriately according to laboratory safety guidelines [, ]. However, some safety information is available:

  • Acute Toxicity: Studies indicate that Amino-PEG8-acid may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation [].
  • Amino Group (NH2)

    This functional group acts as a reactive site for attaching other molecules. Amino-PEG8-Acid can react with various functional groups like activated NHS esters and carbonyls (ketones and aldehydes) [].

  • Polyethylene Glycol (PEG) Spacer (PEG8)

    This spacer is a hydrophilic chain, meaning it has an affinity for water. The presence of PEG8 enhances the water solubility of the entire molecule and the final conjugate [].

  • Carboxylic Acid (COOH)

    This terminal group can react with primary amine groups to form stable amide bonds. These bonds are crucial for attaching Amino-PEG8-Acid to biomolecules like proteins and antibodies [].

  • Biomolecule Conjugation

    Amino-PEG8-Acid serves as a linker molecule for attaching various biomolecules like drugs, peptides, proteins, and antibodies to other molecules or surfaces [, ]. This conjugation process can improve the properties of the biomolecule, such as increasing its water solubility, reducing aggregation, and enhancing its targeting ability in drug delivery applications [].

  • Surface Modification

    Due to the presence of both amine and carboxylic acid groups, Amino-PEG8-Acid can be used to modify the surface properties of materials. This can be used to create biocompatible surfaces for implants or biosensors [].

Purity

>97% (or refer to the Certificate of Analysis)

XLogP3

-4.7

Exact Mass

441.2574

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types